molecular formula C5H4N4S B15272087 [1,2]Thiazolo[4,3-d]pyrimidin-7-amine

[1,2]Thiazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B15272087
M. Wt: 152.18 g/mol
InChI Key: TWHLBEFMKUVRTK-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,2]Thiazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity. The compound may also interact with other proteins and pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2]Thiazolo[4,3-d]pyrimidin-7-amine stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for drug discovery. Its ability to undergo various chemical modifications allows for the development of a wide range of biologically active derivatives .

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

[1,2]thiazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C5H4N4S/c6-5-4-3(1-10-9-4)7-2-8-5/h1-2H,(H2,6,7,8)

InChI Key

TWHLBEFMKUVRTK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NS1)C(=NC=N2)N

Origin of Product

United States

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